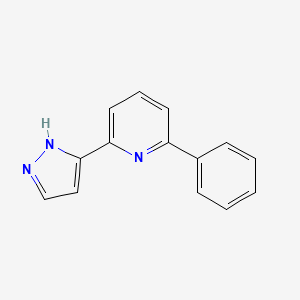

2-Phenyl-6-(1H-pyrazol-5-yl)pyridine

Description

Structure

3D Structure

Properties

CAS No. |

922164-00-9 |

|---|---|

Molecular Formula |

C14H11N3 |

Molecular Weight |

221.26 g/mol |

IUPAC Name |

2-phenyl-6-(1H-pyrazol-5-yl)pyridine |

InChI |

InChI=1S/C14H11N3/c1-2-5-11(6-3-1)12-7-4-8-13(16-12)14-9-10-15-17-14/h1-10H,(H,15,17) |

InChI Key |

NGQAGKXOCBPMNP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC=C2)C3=CC=NN3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for the Preparation of 2-Phenyl-6-(1H-pyrazol-5-yl)pyridine

The construction of the 2,6-disubstituted pyridine (B92270) skeleton often employs classical named reactions adapted for this specific substitution pattern.

One of the most effective methods for generating highly functionalized pyridines is the Kröhnke pyridine synthesis . wikipedia.orgresearchgate.net This reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of an ammonia (B1221849) source, typically ammonium (B1175870) acetate. wikipedia.orgdrugfuture.com The mechanism proceeds through a Michael addition to form a 1,5-dicarbonyl intermediate, which then undergoes ring closure and aromatization to yield the desired pyridine. wikipedia.orgresearchgate.net For the synthesis of this compound, this would involve reacting a pyrazolyl-containing α,β-unsaturated carbonyl compound with an α-pyridinium acetophenone (B1666503) salt. The broad scope of the Kröhnke synthesis tolerates a wide array of aryl substituents, making it a versatile tool for creating poly-aryl systems. wikipedia.org

Another prominent strategy is the use of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . nih.govnih.gov This approach typically involves the reaction of a di-halogenated pyridine, like 2,6-dibromopyridine, with phenylboronic acid and a pyrazolylboronic acid or ester in a stepwise manner. researchgate.net The versatility of the Suzuki coupling is a significant advantage, as it uses readily available boronic acids, proceeds under mild conditions, and tolerates a wide variety of functional groups. nih.govnih.gov

Metal-free synthesis protocols have also been developed for producing 2,4,6-trisubstituted pyridines, which can be adapted for this scaffold. researchgate.net These methods might involve iodine-initiated condensation of methyl aryl ketones with other precursors, followed by cyclization and aerobic oxidation. researchgate.net

Synthesis of Functionalized this compound Derivatives

The synthesis of functionalized derivatives allows for the fine-tuning of the molecule's chemical and physical properties. This is typically achieved by incorporating substituted precursors into the synthetic schemes mentioned above.

For instance, in a Suzuki coupling approach, substituted phenylboronic acids or functionalized pyrazole (B372694) boronic esters can be used to introduce a wide range of substituents onto the final molecule. nih.govmdpi.com Research has demonstrated the synthesis of derivatives with alterations to the phenyl ring, the pyrazole ring, and the central pyridine core. nih.gov

Similarly, when using the Kröhnke synthesis, functionalized chalcones (α,β-unsaturated ketones) or substituted acetophenones serve as building blocks to introduce desired groups. nih.gov A study on M4 muscarinic acetylcholine (B1216132) receptor modulators detailed the synthesis of numerous analogues by modifying the "top" (phenyl), "bottom" (pyrazole), and "core" (pyridine) motifs of a similar scaffold. nih.gov

The following table summarizes examples of functionalized derivatives synthesized through various methods.

| Starting Material 1 | Starting Material 2 | Reaction Type | Functional Group Introduced | Reference |

| 2,6-Dibromopyridine | 3-Acetylphenylboronic acid | Suzuki Coupling | Acetyl group on phenyl ring | nih.gov |

| 5-Bromo-2-methylpyridin-3-amine | Various arylboronic acids | Suzuki Coupling | Various aryl groups | nih.gov |

| 3-Bromo-2-chloro-6-methylpyridine | TMS-acetylene / Azide | Sonogashira/Click Chemistry | Triazole ring (analogue) | nih.gov |

| Substituted Acetophenones | Diethyl oxalate (B1200264) / Phenylhydrazine | Multi-step condensation | Aryl groups on pyrazole | acs.orgnih.gov |

| 4-Hydroxy-2,6-dibromopyridine | Pyrazole | Nucleophilic Substitution | Hydroxy group on pyridine | researchgate.net |

Regioselective Synthesis and Isomer Control

Control over regioselectivity is critical during the synthesis of both the pyrazole and the pyridine rings to avoid the formation of unwanted isomers.

When constructing the pyrazole ring from the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648), two regioisomers can potentially form. A highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles has been achieved through the condensation of 1,3-diketones with arylhydrazines in aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc). organic-chemistry.org This method provides a practical solution for controlling the pyrazole isomer structure. organic-chemistry.org Stepwise protocols have also been developed to investigate and ensure the regioselectivity of the reaction. nih.gov

During the construction of the pyridine ring via methods like the Kröhnke synthesis, the regiochemistry is generally well-controlled by the nature of the reactants, leading to specific substitution patterns. wikipedia.org For multi-component reactions, controlling the reaction conditions is key to achieving the desired chemo- and regio-selectivity. nih.gov For example, in the synthesis of phenylaminopyrazoles, one-pot condensation of an active methylene (B1212753) reagent, isothiocyanate, and a substituted hydrazine was shown to be highly versatile and efficient, while alternative stepwise protocols could alter the regiochemical outcome. nih.gov

Post-Synthetic Modification and Derivatization Approaches

Post-synthetic modification (PSM) involves the chemical transformation of the already assembled this compound scaffold. labxing.com This strategy is valuable for introducing functional groups that might not be compatible with the initial ring-forming reactions.

A common and important post-synthetic modification is the N-alkylation or N-arylation of the pyrazole ring . The acidic N-H proton of the pyrazole can be deprotonated with a suitable base, such as sodium hydride (NaH), followed by reaction with an alkyl or aryl halide. nih.gov This approach has been used to prepare compounds like 2,6-bis(1-isopropyl-5-phenyl-1H-pyrazol-3-yl)pyridine from its N-H precursor. nih.gov This allows for the introduction of bulky or functionalized groups that can modulate the steric and electronic properties of the molecule. rsc.orgwhiterose.ac.uk

Another derivatization approach is the oxidation of the pyridine nitrogen to form the corresponding N-oxide. This transformation can alter the electronic properties of the pyridine ring and provide a new site for further reactions. researchgate.net Additionally, electrophilic substitution reactions could potentially be carried out on the phenyl ring, depending on its activation state.

Coordination Chemistry and Metallosupramolecular Assemblies

Ligand Design Principles and Donor Atom Characteristics

The design of ligands like 2-Phenyl-6-(1H-pyrazol-5-yl)pyridine is predicated on the strategic placement of different donor atoms to control the coordination geometry and the resulting electronic and photophysical properties of the metal complexes.

A closely related ligand, 2-phenyl-6-(1H-pyrazol-3-yl)-pyridine (HL), exemplifies a class of C,N,N-cyclometalating ligands. acs.org This coordination mode involves the metal center binding to the carbon atom of the phenyl ring (C_phenyl), the nitrogen of the pyridine (B92270) ring (N_pyridyl), and one of the nitrogen atoms of the pyrazole (B372694) ring (N_pyrazolyl). acs.org This terdentate chelation forms two five-membered rings with the metal ion, a structural motif known to enhance the stability and influence the electronic properties of the resulting complex. The cyclometalation, or the formation of a metal-carbon bond, is a key feature that significantly impacts the photophysical characteristics of these compounds, particularly in platinum(II) complexes. acs.orgwikipedia.org

The pyrazolyl-NH group present in these ligands introduces an additional layer of functionality. acs.org This protonated nitrogen can act as a hydrogen-bond donor, influencing the supramolecular arrangement of the complexes in the solid state. acs.orgnih.govdoaj.org Furthermore, this NH group can be deprotonated to become a negatively charged pyrazolate. acs.org This deprotonation makes the nitrogen atom available for coordination to a second metal center or to form bridged dimeric structures. acs.org The protonation/deprotonation of the pyrazolyl-NH moiety can also be used to create pH-responsive materials, where properties like luminescence are dependent on the pH of the environment. acs.org The ability of the pyrazole ring to act as a bridging unit is crucial in the formation of polynuclear complexes and coordination polymers. nih.gov

Synthesis and Characterization of Metal Complexes

The versatile coordination behavior of phenyl-pyrazolyl-pyridine ligands has been exploited to synthesize a range of metal complexes with interesting geometries and properties.

Platinum(II) complexes with related C,N,N-cyclometalating ligands have been synthesized and characterized, often exhibiting square planar coordination geometries. acs.orgnih.gov For instance, the reaction of 2-phenyl-6-(1H-pyrazol-3-yl)-pyridine (HL) with a platinum(II) source can yield a mononuclear complex, [Pt(L)Cl]. acs.org In this complex, the ligand acts as a monoanionic C,N,N-tridentate donor, with the fourth coordination site on the square-planar platinum center occupied by a chloride ion. acs.org

The pyrazolyl-NH group allows for further reactions. Deprotonation can lead to the formation of a binuclear complex, [Pt₂(L⁻)₂], where the deprotonated pyrazolyl nitrogen bridges two platinum centers. acs.org Additionally, the ancillary chloride ligand can be substituted by other groups, such as triphenylphosphine (B44618), to yield complexes like [Pt(L)(PPh₃)]⁺, which can modify the solubility and photophysical properties of the complex. acs.org These complexes are often luminescent, with their emission properties tunable by modifying the ligand structure or the ancillary ligands. acs.orgacs.org The emission is frequently assigned to a metal-to-ligand charge transfer (MLCT) or, in the case of dimers, a metal-metal-to-ligand charge transfer (MMLCT) excited state. acs.org

Table 1: Properties of Selected Platinum(II) Complexes with a Related Ligand

| Complex | Formula | Coordination Mode | Key Feature | Emission λmax (nm) |

|---|---|---|---|---|

| Complex 1 | [Pt(L)Cl] | C,N,N-tridentate | Mononuclear, square planar | 514 (in MeCN), 580 (solid state) acs.org |

| Complex 2 | [Pt₂(L⁻)₂] | C,N,N-tridentate, pyrazolyl bridge | Binuclear, deprotonated ligand | 509 (in DMF) acs.org |

| Complex 3 | [Pt(L)(PPh₃)]⁺ | C,N,N-tridentate | Ancillary phosphine (B1218219) ligand | 504 (in DMF) acs.org |

Data based on the ligand 2-phenyl-6-(1H-pyrazol-3-yl)-pyridine (HL)

Palladium(II) also forms complexes with related nitrogen-containing ligands, typically exhibiting square planar geometry. For example, palladium(II) complexes with ligands containing benzimidazole (B57391) and amine donor groups, such as [PdLCl₂], have been synthesized. nih.gov In these cases, the organic molecule acts as a bidentate ligand, coordinating through a pyridine-type nitrogen of the imidazole (B134444) ring and a secondary amine group. nih.gov This leaves two coordination sites for chloride ions to complete the square planar geometry. These complexes can exhibit structural diversity through the formation of intermolecular hydrogen bonds, leading to infinite chain structures in the solid state. nih.gov While specific research on this compound with palladium is less common in the provided sources, the behavior of related systems suggests it would likely act as a tridentate N,N,N or C,N,N ligand, leading to structurally diverse mononuclear or polynuclear species.

Table 2: Characteristics of a Related Palladium(II) Complex

| Complex Type | General Formula | Ligand Coordination | Geometry | Structural Feature |

|---|---|---|---|---|

| Dichlorido Complex | [PdLCl₂] | Bidentate (N_py, N_amine) | Square Planar | Forms infinite chains via H-bonding nih.gov |

Data based on the ligand (1H-benzimidazol-2-ylmethyl)-N-(4-bromo-phenyl)-amine (L)

Iron(II) complexes with ligands containing 2,6-di(pyrazol-yl)pyridine (bpp) motifs are renowned for their spin crossover (SCO) properties. rsc.orgresearchgate.net SCO is a phenomenon where the spin state of the central metal ion can switch between a low-spin (LS) and a high-spin (HS) state in response to external stimuli like temperature, pressure, or light. researchgate.netnih.gov This transition is accompanied by changes in magnetic and optical properties. nih.gov

Typically, two tridentate bpp-type ligands coordinate to an iron(II) center to form an octahedral [Fe(ligand)₂]²⁺ complex. rsc.orgresearchgate.net The electronic and steric properties of substituents on the pyridine or pyrazole rings can significantly influence the ligand field strength around the iron(II) ion, thereby tuning the temperature at which the spin transition occurs. researchgate.netresearchgate.net For instance, the introduction of bulky or hydrogen-bonding groups can affect the packing in the crystal lattice, which in turn modulates the SCO behavior. rsc.org Some of these complexes remain in the high-spin state regardless of temperature, a phenomenon referred to as "spin state locking," which can be caused by a highly distorted coordination environment. researchgate.net The study of these iron(II) systems is a very active field due to their potential applications in molecular switches and data storage devices. researchgate.net

Table 3: Spin Crossover Characteristics of Related Iron(II) Complexes

| Ligand Family | Complex Type | Key Property | Influencing Factors |

|---|---|---|---|

| 2,6-di(pyrazol-1-yl)pyridine (1-bpp) | [Fe(1-bpp)₂]²⁺ | Spin Crossover (SCO) researchgate.net | Ligand substituents, anions, solvent molecules researchgate.netresearchgate.net |

| 2,6-di(pyrazol-3-yl)pyridine (3-bpp) | [Fe(3-bpp)₂]²⁺ | Often High-Spin or SCO rsc.orgresearchgate.net | Intermolecular H-bonding, crystal packing rsc.org |

| 2,6-bis(1H-imidazol-2-yl)pyridine | [Fe(ligand)₂]²⁺ | High-Temperature SCO nih.gov | Ligand field strength nih.gov |

Structural Analysis of Coordination Compounds

The precise architecture and electronic properties of coordination compounds derived from this compound are elucidated through a combination of single-crystal X-ray diffraction and various spectroscopic methods.

Single crystal X-ray diffraction is an indispensable tool for the unambiguous structural characterization of metal complexes involving pyrazole-pyridine ligands. mdpi.comspast.org This technique has been used to confirm the molecular structure of complexes formed with this compound, such as the cyclometalated Pt(II) compounds [Pt(L)Cl], [Pt₂(L⁻)₂], and [Pt(L)(PPh₃)]ClO₄. nih.gov

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| C₂₃H₁₇N₅·H₂O (2,6-bis(3-phenyl-1H-pyrazol-5-yl)pyridine monohydrate) | Not specified | Not specified | Pyrazole rings slightly twisted from pyridine ring (dihedral angles 3.5-5.3°). Molecules linked by N-H⋯O and O-H⋯N hydrogen bonds. | nih.gov |

| C₂₉H₂₉N₅ (2,6-bis(1-isopropyl-5-phenyl-1H-pyrazol-3-yl)pyridine) | Not specified | Not specified | Pyrazole and pyridine rings are near-coplanar. Phenyl rings are twisted relative to pyrazole rings (dihedral angles 46.72°, 73.39°). | nih.gov |

| C₁₁H₁₃N₃O (2-(3-methyl-5-(pyridin-2′-yl)-1H-pyrazol-1-yl) ethanol) | Monoclinic | P2₁/c | Pyridyl ring bonded to pyrazole via a 1.472(3)Å C-C junction. | mdpi.com |

| [Pt(L)Cl] (L = deprotonated this compound) | Not specified | Not specified | Characterized by X-ray crystallography, confirming cyclometalation. | nih.gov |

Spectroscopy provides crucial information on the electronic structure and bonding within metal complexes. For the Pt(II) complex [Pt(L)Cl] derived from this compound, UV-Vis absorption spectroscopy reveals intense intraligand transitions between 275-375 nm and moderately intense metal-to-ligand charge transfer (¹MLCT) bands at 380-410 nm. nih.gov The complex is phosphorescent, with a solid-state emission maximum at 580 nm attributed to a ³MMLCT (metal-metal-to-ligand charge transfer) transition. nih.gov In acetonitrile (B52724) solution, it displays strong phosphorescence with an emission maximum at 514 nm. nih.gov

The deprotonated dimeric complex [Pt₂(L⁻)₂] is highly luminescent at room temperature, with a high quantum yield of 0.59 in DMF. nih.gov Substitution of the chloride ligand with triphenylphosphine to give [Pt(L)(PPh₃)]ClO₄ also results in a complex with a good luminescent quantum yield of 0.52. nih.gov In related Cu(I) complexes, spectroscopic analysis combined with theoretical calculations has identified efficient thermally activated delayed fluorescence (TADF) arising from excited states involving both metal-to-ligand charge transfer (MLCT) and ligand-to-ligand charge transfer (LLCT) transitions. rsc.org Techniques like ¹H-NMR and ¹³C-NMR are also routinely used to characterize the ligand and its complexes in solution. mdpi.comresearchgate.net

| Complex | Key Spectroscopic Feature | Wavelength/Value | Assignment/Condition | Reference |

|---|---|---|---|---|

| [Pt(L)Cl] | ¹MLCT Absorption | 380-410 nm | dπ(Pt)→π*(L) transition | nih.gov |

| Solid-State Emission (λₘₐₓ) | 580 nm | ³MMLCT transition | nih.gov | |

| Solution Phosphorescence (λₘₐₓ) | 514 nm | In acetonitrile | nih.gov | |

| [Pt₂(L⁻)₂] | Luminescent Quantum Yield | 0.59 | In DMF, room temperature | nih.gov |

| [Pt(L)(PPh₃)]ClO₄ | Luminescent Quantum Yield | 0.52 | In DMF, room temperature | nih.gov |

Self-Assembly of Coordination Polymers and Metal-Organic Frameworks

The fields of metal-organic frameworks (MOFs) and supramolecular coordination complexes (SCCs) rely on the self-assembly of metal ions and organic linkers. nih.gov Pyrazole- and pyridine-based ligands are excellent building blocks for these materials due to their defined coordination vectors and potential for forming extended networks. mdpi.combohrium.com

While MOFs constructed specifically from this compound have not been highlighted, the pyrazolide moiety is a proven component for creating robust MOFs. For example, porphyrin linkers functionalized with pyrazole groups have been used to construct highly stable, porous MOFs with applications in selective catalysis. acs.org The related 2,6-bis(pyrazol-3-yl)pyridine scaffold has been used to create coordination polymers through processes like proton-coupled electron transfer (PCET), which can generate 1D chains. mdpi.com The self-assembly process is highly directed by the nature of the ligand's substituent groups, which can influence whether the final structure is a discrete polynuclear cluster or an extended 3D supramolecular architecture. bohrium.com The ability of the pyrazole-pyridine framework to act as a bridge between metal centers is key to forming coordination polymers, which can exhibit switchable properties like spin-crossover, making them suitable for creating functional, smart materials. mdpi.com

Design Principles for Extended Structures

The construction of extended one-, two-, or three-dimensional structures, such as coordination polymers (CPs) and metal-organic frameworks (MOFs), from discrete molecular units requires deliberate design strategies. For ligands like this compound, which typically act as tridentate chelators to a single metal center, forming an extended network necessitates the incorporation of additional functionalities or the use of specific synthetic conditions.

One primary design principle involves modifying the ligand to include secondary linking groups. While the core N,N,N-tridentate site of a 2,6-bis(pyrazolyl)pyridine (bpp) ligand is often saturated by coordinating to a metal ion like Fe(II) to form a stable pseudo-octahedral [M(bpp)₂]²⁺ complex, these discrete complexes can be transformed into building blocks for larger structures. acs.org By decorating the ligand scaffold with additional functional groups capable of coordinating to other metal ions, these mononuclear complexes can act as "metalloligands" or "linkers". For instance, attaching a p-cyanophenyl group to the pyridine backbone of a bpp derivative provides a nitrile group that can coordinate to a second metal ion, such as silver, paving the way for heterometallic coordination polymers. nih.govmdpi.com

Another advanced strategy employs harsh solvothermal conditions to drive the formation of polymeric materials. nih.govmdpi.com Under these conditions, processes that are inaccessible under milder temperatures can occur. For example, a proton-coupled electron transfer (PCET) assisted process has been used to generate coordination polymers from related hydroxy-pyrazolyl pyridine ligands. nih.govmdpi.com This approach highlights that the reaction conditions themselves are a critical design parameter in directing the assembly towards extended structures over simple mononuclear complexes.

Furthermore, the choice of ancillary ligands, counter-anions, and solvents plays a crucial role in dictating the final architecture. mdpi.com These components can bridge metal centers or interact with the primary ligand through non-covalent interactions, effectively extending the structure's dimensionality. The ability of uncoordinated groups on the ligand, such as the N-H proton of the pyrazole ring, to act as hydrogen-bond donors is a key feature that can be exploited in the design of supramolecular networks. mdpi.com

Role of Intermolecular Interactions in Supramolecular Architecture

Non-covalent interactions are the cornerstone of supramolecular chemistry and crystal engineering, governing the self-assembly of molecular components into well-defined, stable architectures. mdpi.comcore.ac.uk For complexes of this compound and its isomers, a variety of intermolecular forces, including hydrogen bonding, π-π stacking, and other weak interactions, are critical in stabilizing the resulting crystal lattices. mdpi.com

Hydrogen Bonding: The unsubstituted N-H group on the pyrazole ring is a potent hydrogen bond donor. This feature is consistently observed to direct the packing of molecules in the solid state. In the crystal structure of the related compound 2,6-bis(3-phenyl-1H-pyrazol-5-yl)pyridine monohydrate, molecules are linked with water molecules via N-H⋯O and O-H⋯N hydrogen bonds, which propagate to form one-dimensional columns running through the crystal. nih.govresearchgate.net In metal complexes, this N-H group can form strong hydrogen bonds with counter-anions or solvent molecules. mdpi.com For example, in the zinc(II) complex of the isomeric ligand 2,6-bis-(5-phenyl-1H-pyrazol-3-yl)pyridine (H₂BPPP), a hydrogen bond is formed between the pyrazolyl N-H group and a co-crystallized DMF molecule (N-H···O distance of 2.746(7) Å). tandfonline.com The strategic selection of anions and hydrogen-bonding solvents can thus be used to guide the assembly of mononuclear complexes into diverse supramolecular structures, including 1D chains and 3D networks. mdpi.com

The precise geometry of metal complexes involving ligands of this family has been determined through single-crystal X-ray diffraction. Detailed structural data for d¹⁰ metal complexes of the closely related isomeric ligand, 2,6-bis-(5-phenyl-1H-pyrazol-3-yl)pyridine (H₂BPPP), are presented below.

Table 1: Selected Bond Lengths (Å) for [M(H₂BPPP)Cl₂] Complexes tandfonline.comtandfonline.com An interactive data table. Click on headers to sort.

| Bond | [Zn(H₂BPPP)Cl₂] | [Cd(H₂BPPP)Cl₂] |

|---|---|---|

| M-N(pyridine) | 2.112(4) | 2.320(4) |

| M-N(pyrazole, ax) | 2.184(4) | 2.406(5) |

| M-N(pyrazole, eq) | 2.378(4) | 2.361(4) |

| M-Cl(1) | 2.239(2) | 2.414(2) |

Table 2: Selected Bond Angles (°) for [M(H₂BPPP)Cl₂] Complexes tandfonline.comtandfonline.com An interactive data table. Click on headers to sort.

| Angle | [Zn(H₂BPPP)Cl₂] | [Cd(H₂BPPP)Cl₂] |

|---|---|---|

| N(py)-M-N(pz, ax) | 73.99(10) | 69.90(14) |

| N(py)-M-N(pz, eq) | 72.80(14) | 68.74(18) |

| N(pz, ax)-M-N(pz, eq) | 146.79(14) | 137.96(18) |

| N(py)-M-Cl(1) | 124.08(11) | 134.42(11) |

| N(py)-M-Cl(2) | 102.16(11) | 100.28(10) |

These structural details underscore the distorted trigonal bipyramidal geometry around the metal centers and provide the foundational data for understanding how these units self-assemble into larger, functional supramolecular systems.

Photophysical and Optoelectronic Properties of Metal Complexes

Electronic Absorption Spectroscopy and Transition Assignments

The electronic absorption spectra of metal complexes derived from 2-Phenyl-6-(1H-pyrazol-5-yl)pyridine are characterized by distinct bands corresponding to different electronic transitions. These are primarily categorized as intraligand (IL) and charge-transfer transitions.

Complexes featuring the this compound ligand exhibit high-energy absorption bands that are attributed to spin-allowed π→π* transitions localized on the ligand itself. nih.govacs.org These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system of the ligand.

For instance, the platinum(II) complex [Pt(L)Cl] displays intense absorption bands in the 275–375 nm range, which are assigned to these intraligand π→π* transitions. nih.govacs.org Similarly, free pyrazole-pyridine based ligands show absorption maxima around 250 nm and 280 nm, corresponding to the phenyl and the pyridine-pyrazole groups, respectively. mocedes.org

Lower energy bands in the absorption spectra are typically assigned to metal-to-ligand charge transfer (MLCT) transitions. These involve the promotion of an electron from a metal-centered d-orbital to a ligand-based π* antibonding orbital. The energy of these transitions is sensitive to the nature of the metal, its oxidation state, and the ancillary ligands.

In the case of the [Pt(L)Cl] complex, a moderately intense band observed between 380 nm and 410 nm is attributed to a singlet MLCT (¹MLCT) transition, specifically from the dπ orbitals of the platinum center to the π* orbitals of the ligand (dπ(Pt)→π*(L)). nih.govacs.org For some copper(I) complexes with similar diimine ligands, these transitions, along with ligand-to-ligand charge transfer (LLCT) transitions, are responsible for their emissive properties. rsc.org

Luminescence and Phosphorescence Characterization

Many metal complexes of this compound are luminescent, often exhibiting phosphorescence at room temperature due to the heavy-atom effect of the metal center, which facilitates intersystem crossing from the singlet to the triplet excited state.

The emission properties of these complexes are highly dependent on the metal, the ancillary ligands, and the physical state (solution or solid).

A series of cationic copper(I) complexes with 2-(5-phenyl-1H-pyrazol-3-yl)pyridine and various phosphine (B1218219) ligands exhibit bright yellow-green emission in the solid state, with emission maxima ranging from approximately 520 nm to 650 nm. nih.gov The quantum yields (QYs) for these solid-state emitters vary significantly, from 1% to as high as 78%, depending on the specific phosphine ligand used. nih.gov However, in a deoxygenated DCE solution, the photoluminescence efficiency of these same copper complexes is nearly zero (<0.1%). nih.gov

Platinum(II) complexes also show interesting emissive behavior. The complex [Pt(L)Cl] is phosphorescent in an acetonitrile (B52724) solution at room temperature, with an emission maximum at 514 nm. nih.govacs.org In the solid state, its emission is red-shifted to 580 nm. nih.govacs.org Related platinum complexes can achieve high quantum yields. For example, the deprotonated dimer [Pt₂(L⁻)₂] has a room-temperature luminescent quantum yield of 0.59 in DMF, with an emission maximum at 509 nm. nih.govacs.org Another derivative, [Pt(L)(PPh₃)]ClO₄, shows a quantum yield of 0.52 in DMF, emitting at 504 nm. nih.govacs.org

| Complex | State/Solvent | Emission Max (λmax, nm) | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|

| Cu(I) Complexes (with various phosphines) | Solid State | ~520-650 | 0.01 - 0.78 | nih.gov |

| [Pt(L)Cl] | Acetonitrile Solution | 514 | Not Reported | nih.govacs.org |

| [Pt(L)Cl] | Solid State | 580 | Not Reported | nih.govacs.org |

| [Pt₂(L⁻)₂] | DMF Solution | 509 | 0.59 | nih.govacs.org |

| [Pt(L)(PPh₃)]ClO₄ | DMF Solution | 504 | 0.52 | nih.govacs.org |

The phosphorescence observed in these complexes originates from the radiative decay from a triplet excited state to the singlet ground state. For the [Pt(L)Cl] complex in solution, the emission at 514 nm is tentatively assigned to a triplet MLCT (³MLCT) excited state. nih.govacs.org In the solid state, the emission at 580 nm is attributed to a triplet metal-metal-to-ligand charge transfer (³MMLCT) state, which arises from Pt-Pt interactions in the crystal lattice. nih.govacs.org

Excited state lifetimes (τ) for these complexes can be quite long, a characteristic feature of phosphorescence. The solid-state lifetimes for the emissive Cu(I) complexes with the 2-(5-phenyl-1H-pyrazol-3-yl)pyridine ligand range from 19 to 119 microseconds (µs) at room temperature, with the variation depending on the ancillary phosphine ligand. nih.gov For a related copper complex, [Cu(Phpzmpy)(POP)]BF₄, a lifetime of 32.9 µs was recorded. rsc.org

Advanced Optical Phenomena

Certain complexes of this compound exhibit stimuli-responsive properties, a highly desirable trait for sensor applications. The platinum complex [Pt(L)(PPh₃)]ClO₄, for example, shows pH-dependent luminescence. nih.govacs.org This pH response is due to the protonation and deprotonation of the N-H group on the pyrazole (B372694) ring of the main ligand. The pKa for this proton exchange in the complex was measured to be approximately 4.0 in a 1:2 aqueous DMF solution. nih.govacs.org Such behavior allows the compound's luminescent properties to be switched or tuned by changing the acidity of its environment, opening possibilities for its use in chemical sensing.

Two-Photon Absorption (TPA) Properties

Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons, which has significant applications in areas like bio-imaging, photodynamic therapy, and 3D data storage. researchgate.net While direct TPA data for complexes of this compound are not extensively detailed, studies on structurally analogous ligand systems, such as 2,2′-bipyridine and 2,6-bis(pyrazol-1-yl)pyridine (bpp), provide valuable insights. These ligands are noted for their potential in nonlinear optical applications, possessing high hyperpolarizability parameters that suggest a propensity for efficient TPA. nih.gov

Research on related ruthenium(II) complexes with π-extended bipyridine-based ligands demonstrates that complexation can significantly enhance TPA properties. nih.gov For instance, free ligands may exhibit TPA cross-sections (δ) around 200 GM (Goeppert-Mayer units), but upon coordination to a ruthenium center in a homoleptic complex, this value can be amplified by a factor of 6 to 8. nih.gov This amplification is attributed to the increased acceptor character of the pyridine (B92270) rings upon metal coordination and the rigidification of the ligand into a planar conformation. nih.gov The electron densities in the frontier orbitals (HOMO and LUMO) are predominantly located on the ligand fragments, and the nature of these orbitals plays a crucial role in the TPA response. nih.gov

Table 1: TPA Properties of a Representative Ligand and its Ruthenium Complex

| Compound | Max TPA Wavelength (λmaxTPA) | Max TPA Cross-Section (δmax) |

|---|---|---|

| Ligand LT (Analogue) | 780 nm | 187 ± 30 GM |

| [Ru(LT)3]2+ Complex | 855 nm | 1465 ± 220 GM |

Data sourced from a study on analogous bipyridine ligands, illustrating the enhancement effect of complexation. nih.gov

pH-Dependent Luminescent Response

A key feature of complexes containing the this compound ligand is the presence of the acidic N-H proton on the pyrazole ring. This functionality allows the complex's luminescent properties to be highly sensitive to changes in pH.

A study on a cyclometalated platinum(II) complex, [Pt(L)(PPh₃)]ClO₄, where HL is the closely related 2-phenyl-6-(1H-pyrazol-3-yl)-pyridine, demonstrates this pH-dependent response. nih.gov The luminescence of the complex is linked to the protonation and deprotonation of the pyrazolyl-NH group. nih.gov In a 1:2 (v/v) aqueous DMF solution, the pKa of this N-H group was determined to be approximately 4.0. nih.gov This means that in acidic environments (pH < 4.0), the pyrazole ring is protonated, and the complex exhibits certain luminescent characteristics. As the pH increases and the group is deprotonated, the electronic structure of the ligand is altered, leading to a change in the emission properties. This behavior makes such complexes promising candidates for the development of pH-responsive luminescent sensors.

Table 2: Luminescent Properties of a pH-Sensitive Platinum(II) Complex

| Complex | Solvent | Emission λmax | Quantum Yield (Φ) | Key Feature |

|---|---|---|---|---|

| [Pt(L)(PPh₃)]ClO₄ | DMF | 504 nm | 0.52 | Luminescence is pH-dependent |

Data for the analogous complex where HL = 2-phenyl-6-(1H-pyrazol-3-yl)-pyridine. nih.gov

The structure of the related ligand 2,6-Bis(3-phenyl-1H-pyrazol-5-yl)pyridine has been shown to form hydrogen bonds with water molecules in its crystalline state, highlighting the interactive nature of the pyrazolyl N-H and pyridine nitrogen sites. nih.gov

Structure-Property Relationships in Photofunctional Materials

Key structure-property relationships include:

Ancillary Ligand Effects: In a cyclometalated platinum(II) system based on 2-phenyl-6-(1H-pyrazol-3-yl)-pyridine, substituting a simple chloro ancillary ligand with a bulkier triphenylphosphine (B44618) ligand resulted in a complex with improved water solubility and a high room-temperature luminescent quantum yield of 0.52. nih.gov Deprotonation of the pyrazolyl N-H to form a dinuclear, pyrazolate-bridged complex led to an even higher quantum yield of 0.59. nih.gov

Ligand Functionalization: The properties of metal complexes can be fine-tuned by adding functional groups to the ligand skeleton. researchgate.net For instance, in ruthenium(II) complexes intended for dye-sensitized solar cells (DSSCs), attaching carboxyl groups to ancillary bipyridine ligands enhances anchoring to TiO₂ surfaces and improves electron injection efficiency. nih.gov The precise position of these functional groups significantly impacts light absorption and the resulting photocurrent. nih.gov

Steric and Electronic Tuning: The emission characteristics of copper(I) complexes can be effectively tuned by altering the steric and electronic nature of the diimine ligands. researchgate.net Introducing bulky or electron-donating/withdrawing groups can modify the energy of the metal-to-ligand charge transfer (MLCT) and ligand-to-ligand charge transfer (LLCT) states, thereby changing the emission color and efficiency. researchgate.net This principle allows for the targeted synthesis of complexes with specific emissive properties, such as bright bluish-green emitters exhibiting thermally activated delayed fluorescence (TADF). researchgate.net

These examples underscore the critical role of molecular design in dictating the performance of photofunctional materials derived from this compound and its analogues.

Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT) for Ground State Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic ground state of many-body systems. For organic ligands such as 2-Phenyl-6-(1H-pyrazol-5-yl)pyridine, DFT is instrumental in determining key structural and electronic characteristics.

Molecular Geometries and Electronic Structures

DFT calculations are employed to find the most stable three-dimensional arrangement of atoms in the this compound molecule, corresponding to the minimum energy on the potential energy surface. These calculations typically show that the molecule is not perfectly planar. The dihedral angles between the central pyridine (B92270) ring and the appended phenyl and pyrazolyl rings are key parameters. For instance, in the related compound 2,6-bis(3-phenyl-1H-pyrazol-5-yl)pyridine, the pyrazole (B372694) rings are slightly twisted from the central pyridine ring with dihedral angles of 5.3(2)° and 3.5(2)°. Similar calculations for this compound would reveal the extent of twisting, which has significant implications for conjugation and how the ligand coordinates to a metal center.

The electronic structure, including the distribution of electron density and electrostatic potential, is also mapped. These calculations help identify the electron-rich and electron-poor regions of the molecule, which are crucial for predicting sites of interaction, such as where a metal ion would bind.

Table 1: Representative Calculated Geometric Parameters for Pyrazolyl-Pyridine Type Ligands

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| Dihedral Angle (Py-Ph) | Torsion angle between the pyridine and phenyl rings | 5° - 20° |

| Dihedral Angle (Py-Pz) | Torsion angle between the pyridine and pyrazolyl rings | 3° - 15° |

| Bond Length (C-C) | Connecting the pyridine and phenyl/pyrazolyl rings | ~1.47 - 1.49 Å |

Note: This table presents typical values for related compounds as specific data for this compound is not available in the cited literature. The actual values would depend on the specific DFT functional and basis set used.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a critical component of ground-state DFT analysis. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are fundamental to understanding a molecule's chemical reactivity and electronic properties.

For this compound, the HOMO is typically localized on the more electron-rich parts of the molecule, often involving the π-systems of the phenyl and pyrazolyl rings. The LUMO is generally distributed over the electron-accepting pyridine ring. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and the energy required for electronic excitation. A smaller gap suggests the molecule is more polarizable and can be more easily excited.

Table 2: Representative Frontier Molecular Orbital Data for Pyrazole Derivatives

| Orbital | Typical Energy (eV) | Description |

|---|---|---|

| HOMO | -5.5 to -6.5 | Primarily localized on phenyl and pyrazole π-systems; indicates electron-donating ability. |

| LUMO | -1.5 to -2.5 | Primarily localized on the pyridine π*-system; indicates electron-accepting ability. |

| HOMO-LUMO Gap | 3.5 to 4.5 | Reflects the energy required for the lowest electronic transition. |

Note: These values are illustrative and based on DFT studies of similar pyrazole-containing molecules. The precise energies are highly dependent on the computational method.

Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties

To understand the photophysical properties of this compound, such as how it absorbs and emits light, Time-Dependent Density Functional Theory (TDDFT) is the method of choice. It extends the principles of DFT to describe electronic excited states.

Prediction of Absorption and Emission Spectra

TDDFT calculations can predict the vertical excitation energies, which correspond to the maxima in the UV-Visible absorption spectrum. These calculations reveal the electronic transitions responsible for each absorption band. For a ligand like this compound, the absorption spectrum is expected to be dominated by π-π* transitions within the aromatic rings.

While predicting emission spectra (fluorescence or phosphorescence) is more complex due to the need to optimize the geometry of the excited state, TDDFT can provide valuable insights into the likely nature and energy of the emission.

Characterization of Excited States (e.g., ILCT, MLCT)

For the isolated ligand, the primary excited states are of the Intraligand Charge Transfer (ILCT) type. In an ILCT transition, the absorption of light promotes an electron from a donor part of the molecule (like the phenyl or pyrazolyl group) to an acceptor part (the pyridine ring). TDDFT analysis of the molecular orbitals involved in the transition confirms the nature of the excited state.

When the ligand is part of a metal complex, other types of excited states become possible, most notably Metal-to-Ligand Charge Transfer (MLCT). In MLCT states, an electron is excited from a metal-centered d-orbital to a ligand-based π* orbital (often the LUMO of the ligand). These transitions are highly significant in the context of photoluminescent materials and photosensitizers. While not a property of the isolated ligand, the character of the ligand's frontier orbitals, as determined by DFT, is essential for predicting the nature and energy of MLCT states in its complexes.

Theoretical Modeling of Spin Crossover Behavior and Electronic Transitions

The this compound ligand is closely related to the 2,6-di(pyrazol-1-yl)pyridine (bpp) family, which is famous for forming iron(II) complexes that exhibit spin crossover (SCO) behavior. SCO is a phenomenon where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by an external stimulus like temperature or light.

Theoretical modeling using DFT is crucial for understanding and predicting SCO. Calculations can determine the relative energies of the LS and HS states of a hypothetical [Fe(L)₂]²⁺ complex (where L is this compound). The energy difference between these states (ΔE_HL) is a key parameter that determines whether SCO is likely to occur and at what temperature.

Furthermore, these models can analyze the significant geometric distortions that accompany the spin transition. The change in Fe-N bond lengths and the distortion of the coordination octahedron are critical factors that influence the cooperativity and completeness of the spin transition in the solid state. By modeling these electronic and structural changes, computational chemistry provides invaluable guidance in the design of new functional SCO materials.

Catalytic Applications of Metal Complexes Incorporating 2 Phenyl 6 1h Pyrazol 5 Yl Pyridine Derivatives

Ligand Design for Catalytic Activity Enhancement

The catalytic performance of metal complexes is intrinsically linked to the design of the coordinating ligands. For catalysts incorporating 2-Phenyl-6-(1H-pyrazol-5-yl)pyridine derivatives, strategic modifications to the ligand framework are crucial for enhancing catalytic activity and selectivity. The design principles revolve around modulating the steric and electronic environment of the metal center.

Electronic Effects: The electronic properties of the this compound ligand can be fine-tuned by introducing electron-donating or electron-withdrawing substituents. For instance, functionalization at the 4-position of the central pyridine (B92270) ring can significantly influence the electron density at the metal center, thereby affecting its catalytic prowess. Studies on related 2,6-bis(pyrazol-1-yl)pyridine (bpp) ligands have shown that even subtle electronic changes can have a profound impact on the properties of the resulting metal complexes. nih.gov The presence of protic N-H groups on the pyrazole (B372694) rings is another key design element. This feature can facilitate proton transfer steps within a catalytic cycle, which is particularly beneficial in reactions like transfer hydrogenation. nih.gov

Steric Modifications: The steric bulk of the ligand can be adjusted by introducing substituents on both the phenyl and pyrazole rings. These modifications can influence the coordination geometry around the metal ion, prevent catalyst deactivation pathways such as dimerization, and control the access of substrates to the catalytic site. For example, in related cobalt complexes with bis(arylimino)pyridine ligands, the steric profile of the N-aryl groups was found to significantly impact the polymerization of ethylene, with less sterically hindered complexes showing higher activity. le.ac.uk This principle can be extended to the design of this compound-based catalysts, where tuning the steric hindrance can lead to more efficient and selective catalytic systems.

The modular nature of these ligands allows for a systematic investigation of structure-activity relationships. By synthesizing a library of derivatives with varied substituents, it is possible to develop "on-demand" catalysts tailored for specific applications.

Applications in Homogeneous Catalysis

Metal complexes of this compound and its analogues have emerged as versatile catalysts in a range of homogeneous catalytic reactions. Their ability to stabilize various metal centers in different oxidation states makes them suitable for a diverse array of chemical transformations.

One of the most notable applications of these complexes is in transfer hydrogenation, a process widely used for the reduction of ketones and aldehydes to their corresponding alcohols. Ruthenium(II) complexes bearing pyrazolyl-pyridyl-pyrazole type ligands have demonstrated exceptionally high activity in the transfer hydrogenation of ketones.

For instance, a ruthenium(II) complex featuring a pyrazolyl-pyridyl-pyrazole ligand has shown remarkable efficiency for the transfer hydrogenation of various ketones in refluxing isopropyl alcohol. The presence of a β-NH group on the pyrazole arm of the ligand was found to significantly accelerate the reaction rate. This enhancement is attributed to the hemilabile nature of the unsymmetrical ligand and the ability of the N-H group to participate in the catalytic cycle.

Table 1: Catalytic Transfer Hydrogenation of Acetophenone (B1666503) with a Ruthenium(II) Pyrazolyl-Pyridyl-Pyrazole Complex

| Substrate | Conversion (%) | Time (h) | Turnover Frequency (TOF) (h⁻¹) |

| Acetophenone | >99 | 1 | 720,000 |

| 4'-Methylacetophenone | >99 | 1.5 | 480,000 |

| 4'-Methoxyacetophenone | >99 | 2 | 360,000 |

| 4'-Chloroacetophenone | >99 | 1 | 720,000 |

Reaction conditions: Ketone (1 mmol), Ru-catalyst (0.001 mol%), KOH (0.1 mmol), in refluxing i-PrOH (10 mL).

The data clearly indicates the high efficiency of this catalytic system for a range of substituted acetophenones. The catalyst's performance, particularly the high turnover frequencies, underscores the successful design of the pyrazolyl-pyridyl-pyrazole ligand.

Beyond transfer hydrogenation, metal complexes of ligands containing the pyrazolyl-pyridine scaffold have shown promise in other catalytic processes, including carbon-carbon and carbon-nitrogen bond-forming reactions.

C-N Coupling Reactions: Copper(I) complexes with ligands structurally related to this compound have been reported as efficient catalysts for C-N coupling reactions. For example, a copper(I) complex incorporating a ligand derived from 1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one demonstrated effective catalysis in the synthesis of triphenylamine. acs.org

Diels-Alder Reactions: In a different application, a tungsten dearomatization agent, {WTp(NO)(PMe3)} (where Tp = hydridotris(pyrazolyl)borate), has been used to promote Diels-Alder reactions of η2-coordinated benzenes with alkynes. acs.org This highlights the potential of pyrazolyl-containing ligands in facilitating complex organic transformations by modulating the reactivity of the metal center. acs.org

Catechol Oxidase Activity: Copper(II) complexes with pyrazole-based ligands have also been investigated as mimics for the enzyme catechol oxidase. These complexes catalyze the oxidation of catechol to o-quinone. semanticscholar.org For instance, copper(II) complexes with dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate have been studied for their biomimetic catalytic activity using 3,5-di-tert-butylcatechol (B55391) as a substrate.

These examples, while not all featuring the exact this compound ligand, demonstrate the broader utility of the pyrazolyl-pyridine framework in designing catalysts for a variety of organic transformations.

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanism of a catalytic reaction is fundamental to optimizing catalyst performance and developing new catalytic systems. For transfer hydrogenation reactions catalyzed by ruthenium complexes with pyrazolyl-pyridine type ligands, a common proposed mechanism involves an outer-sphere pathway.

A plausible catalytic cycle for the transfer hydrogenation of ketones is initiated by the reaction of the precatalyst with a base, such as KOH, to generate the catalytically active species. This is followed by the coordination of the hydrogen donor, typically isopropyl alcohol, which then undergoes β-hydride elimination to form a ruthenium-hydride intermediate and acetone. The ketone substrate then coordinates to the metal center and undergoes hydride insertion to yield the alcohol product and regenerate the active catalyst.

A key feature of catalysts with protic pyrazole ligands is the potential for a metal-ligand bifunctional mechanism. In this scenario, the N-H group of the pyrazole can act as a proton shuttle, facilitating the hydrogen transfer steps. Theoretical studies on related ruthenium(II) complexes have suggested that the deprotonation of a coordinated amine functionality at the beginning of the catalytic cycle is a crucial step. acs.org A similar role can be envisioned for the pyrazole N-H group in this compound complexes.

Detailed mechanistic studies, often combining experimental techniques like in-situ spectroscopy with computational methods such as Density Functional Theory (DFT), are essential to elucidate the precise roles of the metal and ligand throughout the catalytic cycle. For example, DFT calculations have been used to investigate the full hydrogenation of 2-phenyl-6-methyl-pyridine catalyzed by a frustrated Lewis pair, providing insights into the reaction pathway and energetics. While this is not a metal-catalyzed reaction, it demonstrates the power of computational chemistry in understanding complex reaction mechanisms.

Development of Selective and Recyclable Catalytic Systems

The development of catalysts that are not only active but also selective and recyclable is a major goal in sustainable chemistry. The modular nature of this compound ligands offers significant opportunities in this regard.

Selectivity: The selectivity of a catalyst, be it chemo-, regio-, or enantioselectivity, can be controlled by the ligand design. By introducing chiral centers or specific functional groups into the this compound framework, it is possible to create an asymmetric environment around the metal center, which can induce stereoselectivity in the catalyzed reaction. Furthermore, the electronic and steric tuning of the ligand can influence the chemoselectivity by favoring the reaction of one functional group over another in a multifunctional substrate.

Recyclability: To improve the economic and environmental viability of homogeneous catalysts, strategies for their recovery and reuse are essential. One approach is the immobilization of the catalyst onto a solid support. The this compound ligand can be functionalized with an appropriate linker group that allows it to be covalently attached to polymers, silica, or other insoluble materials. This heterogenization of the homogeneous catalyst facilitates its separation from the reaction mixture by simple filtration.

Another promising strategy is the use of magnetic nanoparticles as a support for the catalyst. By anchoring the metal complex of a functionalized this compound ligand to the surface of magnetic nanoparticles, the catalyst can be easily recovered from the reaction medium using an external magnet. This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation of heterogeneous catalysts.

Exploratory Research in Bioinorganic Chemistry and Medicinal Chemistry Research Perspectives

Investigation of Metal Complexes for Potential Biochemical Interactions

The ability of 2-Phenyl-6-(1H-pyrazol-5-yl)pyridine (abbreviated as HL) to form stable complexes with transition metals, particularly platinum(II), is a significant area of research. The resulting organometallic compounds exhibit properties that suggest potential for biochemical and therapeutic applications. The ligand features a Cphenyl, an Npyridyl, and an Npyrazolyl donor site, along with a reactive 1-pyrazolyl-NH group that can be deprotonated, allowing for further chemical interactions and the formation of polynuclear complexes. nih.govnih.gov

Three notable platinum(II) complexes have been synthesized and characterized using this ligand: [Pt(L)Cl] (1), [Pt2(L-)2] (2), and [Pt(L)(PPh3)]ClO4 (3). nih.gov Complex 1 is a mononuclear compound where the ligand coordinates to the platinum center. This complex can be deprotonated to form the dinuclear complex 2 , which is bridged by the pyrazolato groups. nih.govnih.gov Substitution of the chloride in complex 1 with triphenylphosphine (B44618) yields complex 3 . nih.gov

The study of such complexes is crucial as platinum compounds, including the widely used anticancer drug cisplatin, are known to exert their therapeutic effects by interacting with biological macromolecules like DNA. nih.govnih.gov Research into pyrazole-platinum(II) complexes has shown they can exhibit significant anti-proliferative activity against cancer cell lines, sometimes exceeding that of cisplatin. nih.govresearchgate.net These complexes can induce apoptosis (programmed cell death) through both intrinsic (mitochondrial) and extrinsic pathways. nih.gov The investigation into how complexes derived from this compound interact with DNA and other cellular components is a promising research direction. nih.gov For instance, studies on related platinum complexes show they can induce morphological changes in cells indicative of apoptosis. researchgate.net

Table 1: Synthesized Platinum(II) Complexes of this compound and Their Properties

| Complex | Formula | Type | Key Feature | Luminescent Quantum Yield (in DMF) |

|---|---|---|---|---|

| 1 | [Pt(L)Cl] | Mononuclear | Chloro ancillary ligand | Not specified for DMF, but phosphorescent in acetonitrile (B52724). nih.gov |

| 2 | [Pt2(L-)2] | Dinuclear | Deprotonated, pyrazolato-bridged dimer. nih.gov | 0.59. nih.gov |

| 3 | [Pt(L)(PPh3)]ClO4 | Mononuclear | Triphenylphosphine ancillary ligand. nih.gov | 0.52. nih.gov |

Data sourced from Koo et al. (2007). nih.gov

Research on Mechanistic Pathways in Biological Systems (e.g., enzyme inhibition research)

The pyrazole (B372694) nucleus is a well-established pharmacophore present in numerous drugs and is known to interact with various biological targets, including enzymes. nih.govglobalresearchonline.netmdpi.com Consequently, derivatives of this compound are subjects of interest for their potential as enzyme inhibitors.

Enzyme inhibition is a key mechanism for therapeutic intervention in many diseases. Pyrazole-containing compounds have been successfully developed as inhibitors for several enzyme classes. globalresearchonline.net

Kinase Inhibitors : Protein kinases are crucial regulators of cell signaling, and their dysregulation is implicated in diseases like cancer. nih.gov A recent study identified a series of 2-(1H-pyrazol-1-yl)pyridines as potent inhibitors of ALK5 (TGFβ receptor I kinase), which is involved in tissue fibrosis. researchgate.net One such compound, PF-03671148, demonstrated dose-dependent reduction of fibrotic gene expression. researchgate.net Similarly, pyrazolyl-pyridine conjugates have been synthesized as inhibitors of PIM-1 kinase, a promising target in liver cancer therapy. nih.gov

Other Enzyme Targets : Pyrazole derivatives have also been investigated as inhibitors of other enzymes. For example, researchers have synthesized pyrazole-based inhibitors of the bacterial enzyme N-succinyl-L,L-2,6-diaminopimelic acid desuccinylase (DapE), a potential target for new antibiotics. nih.gov Furthermore, pyrazole analogs have shown inhibitory activity against cyclooxygenase (COX) enzymes, which is the basis for the anti-inflammatory action of drugs like celecoxib. frontiersin.org

Given this precedent, research into how this compound and its metal complexes might inhibit specific enzymes is a logical next step. Molecular modeling and in vitro screening assays are critical tools to identify potential enzyme targets and elucidate the mechanism of action, such as competitive or non-competitive inhibition, which could lead to the development of novel therapeutic agents.

Study of Related Pyrazole Derivatives in Pharmaceutical and Agrochemical Research

The pyrazole scaffold is a "privileged structure" in medicinal chemistry and agrochemistry, meaning it is a molecular framework capable of binding to multiple biological targets. nih.govfrontiersin.org This versatility has led to the development of a wide array of pyrazole derivatives with diverse applications. globalresearchonline.netorientjchem.orgresearchgate.net

In Pharmaceutical Research: Pyrazole derivatives form the core of many established drugs, demonstrating a wide spectrum of pharmacological activities. nih.govmdpi.com These activities include anti-inflammatory, analgesic, anticancer, antimicrobial, antiviral, and antidepressant effects. nih.govmdpi.comnih.gov

Table 2: Examples of Pharmacological Activities of Pyrazole Derivatives

| Activity | Example Drug/Compound Class | Therapeutic Area |

|---|---|---|

| Anti-inflammatory | Celecoxib, Lonazolac | Arthritis, Pain. frontiersin.org |

| Anticancer | Crizotinib, Pyrazofurin | Cancer (e.g., Lung Cancer). frontiersin.orgmdpi.com |

| Antidepressant | Fezolamide | Mental Health. nih.govfrontiersin.org |

| Anti-obesity | Rimonabant | Metabolic Disorders. nih.govfrontiersin.org |

| Vasodilator | Sildenafil | Erectile Dysfunction. frontiersin.org |

| Antiviral | - | Infectious Diseases. orientjchem.org |

The functional groups attached to the pyrazole ring significantly influence the molecule's efficacy and target specificity. frontiersin.org For instance, electron-withdrawing groups can enhance anti-inflammatory potency. frontiersin.org

In Agrochemical Research: Pyrazole derivatives are also prominent in the agricultural sector, where they are used as active ingredients in pesticides, including herbicides, insecticides, and fungicides. globalresearchonline.netorientjchem.orgresearchgate.netresearchgate.net

Herbicides : Several pyrazole-based compounds have been developed as herbicides. nih.gov One important target for these herbicides is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). acs.org Recently, novel pyrazole derivatives containing a benzoyl scaffold were identified as potent HPPD inhibitors with excellent herbicidal activity and improved crop safety for maize, cotton, and wheat compared to existing herbicides like topramezone. acs.org

Insecticides and Fungicides : The pyrazole structure is also found in commercial insecticides and fungicides, highlighting its broad utility in crop protection. orientjchem.orgnih.gov

The study of these related compounds provides a valuable framework for predicting the potential bioactivities of this compound and guiding the synthesis of new derivatives for pharmaceutical and agrochemical screening.

Development of Research Tools Based on Luminescent Properties for Biological Research (e.g., cell imaging research using related Pt complexes)

Luminescent metal complexes, particularly those of platinum(II), are increasingly used as powerful tools in biological research. rsc.orgacs.org They offer attractive photophysical properties, including high stability, emission in the visible spectrum, and long-lived excited states, which are advantageous for applications like bioimaging and sensing. rsc.orgnih.gov

The compound this compound and its platinum complexes are particularly promising in this regard. The platinum(II) complexes [Pt2(L-)2] and [Pt(L)(PPh3)]ClO4 are highly luminescent, with quantum yields of 0.59 and 0.52, respectively, in DMF solution at room temperature. nih.gov This strong phosphorescence is a key requirement for a biological probe. nih.gov

The development of research tools based on these properties could include:

Cell Imaging Agents : Luminescent platinum complexes can be used to visualize cellular structures and processes. nih.govharvard.edu For example, certain platinum(II) complexes have been shown to accumulate in the lysosomes of cancer cells, allowing for the imaging of these organelles and the study of cellular death pathways. nih.govrsc.org Researchers have successfully conjugated fluorescent dyes to platinum compounds to create probes for high-resolution, real-time imaging of drug accumulation and DNA damage in individual cancer cells within a live animal. harvard.edu

Luminescent Probes and Chemosensors : The luminescence of platinum complexes can be sensitive to their environment, such as pH or the presence of specific analytes. nih.govnih.gov This allows for the design of "switch-on" sensors that become emissive upon binding to a target molecule. nih.gov Reactive platinum probes have been developed that can detect and distinguish between various aza-heterocyclic drugs and toxins in water, often with a visible color change in emission. nih.gov The pH-dependent luminescence of the [Pt(L)(PPh3)]+ complex derived from this compound demonstrates its potential for use as a pH-sensitive probe. nih.gov

Drug Delivery Vehicles : Some luminescent platinum complexes can self-assemble into supramolecular structures like hydrogels. nih.govrsc.org These gels can act as vehicles for the sustained release of anticancer agents, with release triggered by specific biological conditions, such as the lower pH found in the tumor microenvironment. nih.govrsc.org

The inherent luminescent properties of complexes derived from this compound make them highly attractive candidates for the development of the next generation of sophisticated tools for biological and medical research. nih.gov

Advanced Materials Science Applications

Spin Crossover (SCO) Materials Design and Characterization

Iron(II) complexes incorporating tridentate nitrogen-donor ligands like those derived from the 2-Phenyl-6-(1H-pyrazol-5-yl)pyridine scaffold are prime candidates for exhibiting spin crossover (SCO). This phenomenon involves a reversible switching between a low-spin (LS, diamagnetic) and a high-spin (HS, paramagnetic) state, triggered by external stimuli such as temperature, pressure, or light. The ligand field strength is a critical parameter, and the pyrazolyl-pyridine family provides a moderate field around the iron(II) center that facilitates SCO at accessible temperatures. nih.gov

Bistable SCO Complexes and Hysteresis Behavior

A key goal in SCO research is the development of bistable materials that exhibit a wide thermal hysteresis loop, making them suitable for memory and switching devices. nih.gov The cooperativity between molecules in the crystal lattice is crucial for achieving abrupt spin transitions with hysteresis. Research on analogues provides significant insight into how this is achieved.

For instance, iron(II) complexes of the 2,6-bis(1H-pyrazol-1-yl)pyridine (bpp) family demonstrate that molecular organization can be controlled by introducing functional groups. nih.gov A notable example involves the complex Fe(bpp-COOEt)22·CH3NO2, which displays stable and hysteretic SCO with a transition temperature (T½) of 288 K and a remarkably wide hysteresis of 62 K. nih.gov Another related complex, Fe(bpp-COOEt)22, exhibits a transition at 331 K with a hysteresis of 43 K. nih.gov The presence of hydrogen-bonded chains formed by substituents like carboxyl groups can also effectively transmit cooperative interactions, leading to sharp SCO behavior with narrow hysteresis, as seen in Fe(bppCOOH)22. mdpi.com

The complex [FeL2][ClO4]2 (where L = 2,6-di{4-fluoropyrazol-1-yl}pyridine) also shows an abrupt spin transition with a thermal hysteresis of 13 K. acs.org These examples underscore that the specific counter-anion and solvent molecules present in the crystal lattice play a significant role in modulating the hysteresis behavior. nih.gov

| Complex | T½ (Heating) (K) | T½ (Cooling) (K) | Hysteresis Width (ΔT) (K) |

|---|---|---|---|

| Fe(bpp-COOEt)22·CH3NO2 | - | - | 62 |

| Fe(bpp-COOEt)22 | - | - | 43 |

| Fe(bppCONH2)22 | 481 | 461 | 20 |

| Fe(bppCONH2)22 | 459 | 445 | 14 |

| [FeL2][ClO4]2 (L = 2,6-di{4-fluoropyrazol-1-yl}pyridine) | 154 | 141 | 13 |

| Fe(bppCOOH)22 | 384 | 381 | 3 |

Influence of Ligand Substituents on SCO Temperature

The spin transition temperature (T½) can be precisely tuned by modifying the ligand structure. This molecular design approach relies on altering the steric and electronic properties of the ligand framework. Studies on 2,6-bis(pyrazol-3-yl)pyridines (3-bpp), which are close isomers of the title compound's scaffold, show that increasing the steric bulk of substituents can induce SCO in otherwise high-spin complexes. researchgate.netnih.gov

Specifically, introducing a bulky ortho-functionalized phenyl group on the pyrazole (B372694) nitrogen of a 3-bpp ligand was found to induce a spin transition. researchgate.netnih.gov Conversely, other research on 1-phenyl-5-substituted 2,6-di(pyrazol-3-yl)pyridine complexes found that the phenyl groups can lock the iron(II) center in a high-spin state. This effect is attributed to the highly distorted coordination environment imposed by the phenyl substituents, which remains even with different counterions. mdpi.com The electronic nature of substituents is also critical; electron-withdrawing groups on the pyridine (B92270) ring of bpp ligands tend to stabilize the high-spin state, mirroring trends seen in related systems. researchgate.net Furthermore, functional groups capable of forming strong hydrogen bonds, such as amides, can dramatically increase the SCO temperature, with some [Fe(bppCONH2)2]X2 complexes exhibiting transitions well above 450 K. rsc.org

SCO-Driven Conductivity Modulation

The coupling of spin states to other physical properties like electrical conductivity is a promising avenue for creating multifunctional molecular materials. mdpi.com Research has demonstrated that the spin transition in pyrazolyl-pyridine-based complexes can directly influence their conductive properties.

In one study, cocrystals of [Fe(bpp)2]2+ and the organic radical anion TCNQ (7,7,8,8-tetracyanoquinodimethane) yielded materials that were both semiconducting and displayed a gradual spin transition. mdpi.comnih.gov These materials exhibited electrical conductivity in the range of 10⁻³ to 10⁻⁴ S/cm. mdpi.comnih.gov Crucially, the SCO behavior was dependent on the presence of solvent molecules in the crystal lattice; upon desolvation, the spin transition was lost, although the material remained semiconducting. mdpi.comnih.gov In other systems, theoretical studies have explored stretching-induced spin-state switching in single-molecule junctions, aiming to elucidate how conductance depends on the spin state, which is a critical step toward molecular spintronics. nih.govacs.org

Luminescent Materials for Organic Light-Emitting Diodes (OLEDs) and Photonic Devices

The rigid and highly conjugated framework of phenyl-pyrazolyl-pyridine ligands makes them attractive for applications in luminescent materials and photonic devices. mdpi.comnih.gov While research into OLEDs often focuses on host and emitter materials, the ligands used in metal complexes play a pivotal role in determining the photophysical properties.

A significant finding is the synergistic coupling of SCO and luminescence. In the complex Fe(bpp)22, a pronounced "turn-on" of luminescence was observed that correlated with the transition to the high-spin state around 260 K. nih.gov This is an uncommon behavior, as the HS state in many Fe(II) systems typically quenches emission. The effect was attributed to a favorable metal-to-ligand charge transfer (MLCT) pathway that becomes more accessible in the HS configuration, effectively creating an SCO-driven light switch. nih.gov

Furthermore, complexes of other metals with related ligands show significant promise. A series of copper(I) complexes with 3-(2-pyridyl)-5-phenyl-pyrazole and various phosphine (B1218219) ligands exhibit bright yellow-green emission in the solid state, with photoluminescent quantum yields (PLQY) reaching as high as 78%. nih.gov Platinum(II) complexes of bpp have also been studied for their distinct MLCT and ligand-to-ligand charge transfer states. nih.gov

| Complex | Emission Max (nm) | Quantum Yield (%) | Lifetime (μs) |

|---|---|---|---|

| [Cu(3-(2-pyridyl)-5-phenyl-pyrazole)(dppbz)]+ | 565 | 78 | 119.0 |

| [Cu(3-(2-pyridyl)-5-phenyl-pyrazole)(Xantphos)]+ | 530 | 31 | 27.3 |

| [Cu(3-(2-pyridyl)-5-phenyl-pyrazole)(DPEPhos)]+ | 520 | 28 | 19.3 |

| [Cu(3-(2-pyridyl)-5-phenyl-pyrazole)(PPh3)2]+ | 560 | 1 | - |

Single-Ion and Single-Molecule Magnetism (SIM and SMM) Research

The 2,6-bis(pyrazol-1-yl)pyridine (bpp) ligand family and its derivatives are being explored for their potential in designing single-ion magnets (SIMs) and single-molecule magnets (SMMs). mdpi.comnih.gov These molecules can retain their magnetization in the absence of an external magnetic field, making them candidates for high-density data storage. The design of SMMs requires significant magnetic anisotropy, which arises from the electronic structure and coordination geometry of the metal ion. While the bpp framework is a versatile platform, achieving SMM behavior remains a significant challenge. For example, a study of the SCO complex 1[ClO4]2 investigated whether its thermally trapped metastable high-spin state exhibited SMM properties at low temperatures (2 K) but found no such behavior. acs.org This highlights that while the ligands provide a suitable coordination environment, fine-tuning of the electronic and structural properties is necessary to induce the large magnetic anisotropy required for SMMs.

Redox Flow Batteries (RFBs) and Electrochemical Properties

The tunable electronic properties and stable redox behavior of complexes containing pyrazolyl-pyridine ligands make them attractive for energy storage applications, particularly in redox flow batteries (RFBs). mdpi.comnih.gov Research into cobalt complexes with bpp ligands has revealed a fascinating interplay between redox chemistry and spin crossover.

A key study demonstrated that the [Co(bpp)2]2+ complex undergoes SCO upon oxidation to Co(III). mdpi.comnih.gov This redox-triggered spin transition helps to lower the structural strain in the oxidized state by distributing the charge across the Co-N bonds. This mechanism stabilizes the complex during electrochemical cycling, leading to high reversibility. A battery based on this system showed an impressive capacity retention of approximately 88% after 200 cycles, underscoring the synergy between the SCO process and electrochemical stability. mdpi.comnih.gov The electrochemical profiles of these complexes can be systematically altered through ligand substitution, opening pathways for the rational design of new materials for RFBs. mdpi.comrsc.org

Conclusions and Future Research Directions

Summary of Key Advancements and Research Opportunities

Research into 2-Phenyl-6-(1H-pyrazol-5-yl)pyridine has led to notable progress in the development of novel metal complexes with unique photophysical and electrochemical properties. The ligand's C,N,N-tridentate coordination mode, involving the phenyl, pyridyl, and pyrazolyl moieties, imparts significant rigidity and stability to the resulting metal complexes. nih.govuoi.gr This structural feature is crucial for applications in areas such as organic light-emitting diodes (OLEDs) and sensor technology. researchgate.netresearchgate.net

A key advancement lies in the synthesis of luminescent platinum(II) and iridium(III) complexes. nih.govrsc.org These complexes often exhibit tunable emission properties, which can be modulated by altering the substituents on the ligand scaffold or by changing the ancillary ligands. nih.govrsc.org For instance, the deprotonation of the pyrazolyl N-H group has been shown to significantly influence the luminescence of platinum(II) complexes, offering a pathway to pH-responsive materials. nih.gov

Research Opportunities:

Expansion of the Metal Coordination Sphere: While platinum(II) and iridium(III) complexes have been extensively studied, exploring complexes with other transition metals could unveil novel catalytic activities and material properties.

Fine-tuning of Photophysical Properties: Systematic modification of the phenyl and pyrazolyl rings with various electron-donating or electron-withdrawing groups can lead to a more precise control over the emission color, quantum yield, and excited-state lifetimes of the resulting complexes.

Development of Novel Catalytic Systems: The proton-responsive nature of the pyrazole (B372694) unit presents an opportunity for the design of catalysts for reactions involving proton transfer steps. nih.gov

Challenges and Prospects in Ligand Synthesis and Complex Design

Despite the progress, the synthesis of this compound and its derivatives can be challenging. The multi-step synthetic routes often require careful optimization of reaction conditions to achieve high yields and purity. nih.govacs.org The introduction of functional groups at specific positions on the pyridine (B92270), phenyl, or pyrazole rings can be particularly complex and may necessitate the development of novel synthetic methodologies. mdpi.com

In terms of complex design, achieving the desired coordination geometry and preventing the formation of unwanted isomers or byproducts remains a significant hurdle. The denticity and coordination mode of the ligand can be influenced by the choice of the metal precursor, solvent, and reaction temperature. ntu.edu.twmocedes.org

Prospects:

Development of More Efficient Synthetic Routes: The exploration of one-pot or convergent synthetic strategies could streamline the production of these ligands and their derivatives.

Computational-Guided Design: Density Functional Theory (DFT) and other computational methods can be employed to predict the geometric and electronic properties of new ligands and complexes, thereby guiding synthetic efforts towards targets with desired functionalities. nih.gov

Supramolecular Chemistry: The N-H proton on the pyrazole ring provides a handle for the construction of supramolecular assemblies through hydrogen bonding, opening up possibilities for the creation of complex, functional architectures. nih.govdoaj.orgresearchgate.net

Advanced Characterization Techniques for Complex Properties

A thorough understanding of the structure-property relationships in this compound complexes necessitates the use of a wide array of advanced characterization techniques.

| Characterization Technique | Information Obtained |

| X-ray Crystallography | Provides precise information on bond lengths, bond angles, and the overall three-dimensional structure of the complexes in the solid state. nih.govuoi.grnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidates the structure and dynamics of the complexes in solution. uoi.grrsc.org |

| UV-Visible Absorption and Photoluminescence Spectroscopy | Investigates the electronic transitions and emissive properties of the complexes, including absorption and emission wavelengths, quantum yields, and excited-state lifetimes. nih.govnih.govrsc.orgmq.edu.au |

| Cyclic Voltammetry | Determines the redox potentials of the complexes, providing insights into their electrochemical behavior and the energies of their frontier molecular orbitals. nih.gov |

| Time-Resolved Spectroscopy | Probes the dynamics of the excited states, offering information on processes such as intersystem crossing, and energy transfer. nih.gov |

Design of Multifunctional Materials

The unique combination of a rigid, tridentate coordinating scaffold and a proton-responsive pyrazolyl unit makes this compound an excellent platform for the design of multifunctional materials.

One promising area is the development of materials that exhibit both luminescence and another functional property, such as magnetic bistability (spin crossover) or catalytic activity. nih.govmdpi.commdpi.comresearchgate.net For example, iron(II) complexes of similar bis(pyrazolyl)pyridine ligands are well-known for their spin crossover behavior. nih.govresearchgate.net By integrating a luminescent component, it may be possible to create materials where the spin state can be modulated by light or where the luminescence is sensitive to the magnetic state.

Furthermore, the ability to functionalize the ligand at various positions allows for the incorporation of other functionalities. For instance, attaching a polymerizable group could enable the integration of these complexes into polymer-based devices.